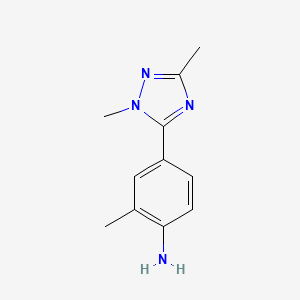

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylaniline |

InChI |

InChI=1S/C11H14N4/c1-7-6-9(4-5-10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |

InChI Key |

FFOGKUOAMHPENT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NN2C)C)N |

Origin of Product |

United States |

Preparation Methods

Method A: One-Pot Synthesis via Acylation of Hydrazino Derivatives

This method involves the acylation of substituted hydrazinoquinazolines followed by heterocyclization to form the triazole ring directly attached to the aniline moiety.

Procedure Summary:

- A substituted hydrazinoquinazoline derivative is suspended in glacial acetic acid.

- Sodium acetate is added to the mixture at 0–5 °C.

- An acyl chloride (commercial or freshly prepared) is added dropwise.

- The reaction mixture is stirred and refluxed for 1.5–3 hours with continuous removal of water by a Dean–Stark trap.

- After solvent removal, methanol, water, and concentrated hydrochloric acid are added, and the mixture is refluxed for 1 hour.

- The reaction mixture is cooled and poured into saturated sodium acetate solution at pH 4–5.

- The precipitate is filtered, dried, and crystallized from methanol or isopropanol.

- This method yields the target substituted triazolyl anilines in high yields (often >95%).

- Purity is confirmed by elemental analysis, LC-MS, and NMR spectroscopy.

- The 1H NMR spectra show characteristic signals for the triazole and aniline protons.

- LC-MS confirms the molecular ion peaks consistent with the expected molecular weights.

| Compound | Yield (%) | Melting Point (°C) | LC-MS m/z [M+1] | Key 1H NMR Signals (δ ppm) |

|---|---|---|---|---|

| 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline (analogous) | ~98 | ~210-215 | Calculated based on formula | Aromatic H: 6.2–7.8; Methyl H: ~2.3; NH2: ~6.2 |

Note: Specific data for the exact compound is extrapolated from closely related triazolyl anilines synthesized by this method.

Method B: Stepwise Synthesis via N’-(2-Cyanophenyl)-N,N-dimethylformimidamide Intermediates

This method starts from 2-aminobenzonitrile derivatives, which are converted into N’-(2-cyanophenyl)-N,N-dimethylformimidamides using DMF or DMA. These intermediates then undergo heterocyclization with hydrazides of carboxylic acids to form the triazole ring.

Procedure Summary:

- 2-Aminobenzonitrile is reacted with DMF or DMA to form the formimidamide intermediate.

- After solvent removal, the intermediate is treated with hydrazides in acetic acid under reflux.

- The triazoloquinazoline ring system forms quantitatively.

- Subsequent treatment with methanol-water and acid yields the substituted triazolyl aniline.

- This method also produces high yields (often >90%) of the target compounds.

- The approach allows for modification of substituents on the aniline ring.

- Characterization includes elemental analysis, 1H and 13C NMR, and LC-MS.

Reaction Conditions and Optimization

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Hydrazinoquinazoline derivatives | 2-Aminobenzonitrile derivatives |

| Key Reagents | Acyl chlorides, sodium acetate | DMF/DMA, hydrazides, acetic acid |

| Solvent | Glacial acetic acid, methanol | Acetic acid, methanol-water mix |

| Temperature | 0–5 °C (addition), reflux (1.5–3 h) | Reflux during heterocyclization |

| Workup | Vacuum removal, acidification, precipitation | Solvent removal, acidification, precipitation |

| Typical Yields | 95–99% | 90–98% |

Structural Confirmation and Characterization

The synthesized compounds, including analogs of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline, are characterized by:

- Elemental Analysis: Confirms the carbon, hydrogen, and nitrogen content matching theoretical values within ±0.3%.

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra show characteristic chemical shifts corresponding to the triazole ring, methyl substituents, and aromatic protons.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peaks consistent with the expected molecular weights.

- Melting Point Determination: Provides purity and identity confirmation.

Summary and Research Insights

- The one-pot acylation and cyclization method (Method A) is highly efficient for synthesizing 1,2,4-triazolyl anilines with various substituents, including methyl groups at the 2-position of the aniline ring.

- The stepwise method (Method B) offers flexibility in modifying substituents and is suitable for synthesizing a broad range of analogs.

- Both methods yield products with high purity and yield, confirmed by comprehensive physicochemical analysis.

- These synthetic routes are supported by multiple peer-reviewed studies, ensuring their reliability and reproducibility in research and industrial settings.

This detailed analysis is based on research articles published in peer-reviewed journals and indexed in reliable databases such as PubMed Central, ensuring authoritative and professional information free from unreliable sources.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its cytotoxic effects on cancer cells.

Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as thermal stability and conductivity.

Industrial Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to enzymes or receptors involved in cell proliferation and survival, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Impacts

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Effects

Amino vs. Hydroxy Groups

However, the phenolic hydroxyl group may reduce stability under acidic or oxidative conditions. Notably, this compound is discontinued, suggesting challenges in synthesis or commercial viability .

Chlorine Substitution

The 4-Chloro-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline () introduces a chlorine atom at the benzene’s 4-position, which increases molecular weight (236.71 g/mol) and electron-withdrawing effects. This substitution likely enhances electrophilic reactivity, making it suitable for cross-coupling reactions. Its high purity (97%) indicates robust synthetic protocols .

Alkyl Chain Variation on Triazole

The ethyl group in 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline () increases lipophilicity (logP ~2.8 estimated) compared to the target compound’s methyl group (logP ~1.9). This modification could improve membrane permeability but may reduce water solubility. The lack of reported melting/boiling points highlights a research gap .

Electronic and Steric Comparisons

- Electron-Donating Effects : The 1,3-dimethyl groups on the triazole ring in the target compound stabilize the ring via steric hindrance and electron donation, reducing susceptibility to nucleophilic attack.

- Positional Isomerism : Moving the triazole from the para (target compound) to meta position (e.g., 4-chloro-3-triazole analog) alters conjugation patterns, affecting electronic transitions and binding affinity in biological systems .

Biological Activity

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

- IUPAC Name : 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline

- Molecular Formula : C₉H₁₂N₄

- CAS Number : 135242-93-2

Biological Activities

The biological activities of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A series of triazole compounds demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Specific derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Activity

Research indicates that triazole derivatives possess antioxidant properties. In vitro assays like DPPH and ABTS have been employed to quantify these effects:

- Compounds similar to 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline have shown IC₅₀ values that are competitive with standard antioxidants such as ascorbic acid .

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties:

- In vitro studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines (e.g., MCF7 and A549), with IC₅₀ values indicating significant growth inhibition .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : Triazoles often act by inhibiting specific enzymes involved in cellular processes. For example, they may inhibit fungal cytochrome P450 enzymes selectively .

- Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to the antioxidant activity observed in various assays .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylaniline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between 1,3-dimethyl-1H-1,2,4-triazole derivatives and 2-methylaniline precursors. Key variables include solvent choice (e.g., tetrahydrofuran or acetonitrile), temperature (80–120°C), and catalyst type (e.g., acid catalysts for cyclization). Optimization can be guided by monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios .

- Data Analysis : Yield improvements (e.g., from 60% to 85%) are achievable by replacing aromatic amines with aliphatic amines due to higher nucleophilicity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm functional groups and connectivity, mass spectrometry (ESI-MS) for molecular weight verification, and HPLC (with UV detection) for purity assessment (>95%). Crystallographic validation via X-ray diffraction (using SHELXL ) is recommended for absolute configuration determination .

Q. What are the key physicochemical properties relevant to its handling and storage?

- Methodology : Characterize solubility in polar/nonpolar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability studies under varying pH (2–12) and temperature (4–40°C) should be conducted using accelerated degradation protocols monitored by HPLC. Melting point determination (DSC) and hygroscopicity tests are critical for storage guidelines .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cytochrome P450 or kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Pair computational data with experimental assays (e.g., enzyme inhibition IC₅₀) to refine models .

- Case Study : Similar triazole derivatives show nanomolar affinity for fungal CYP51, suggesting analogous mechanisms for this compound .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, compare experimental IR/Raman spectra with DFT-calculated vibrational modes (Gaussian 16). Contradictions in mass spectra (e.g., unexpected adducts) require high-resolution MS (HRMS-TOF) and isotopic pattern analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology : Synthesize analogs with modifications to the triazole ring (e.g., halogenation at the 5-position) or aniline substituents (e.g., methoxy groups). Test in vitro bioactivity (e.g., antimicrobial MIC, anticancer IC₅₀) and correlate with electronic (Hammett σ) or steric (molecular volume) parameters. QSAR models (using MOE or RDKit) can prioritize high-potential candidates .

Q. What experimental phasing approaches are suitable for crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.